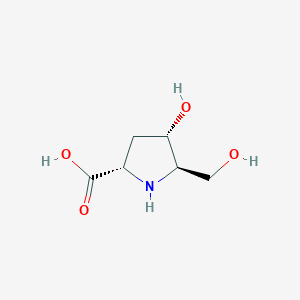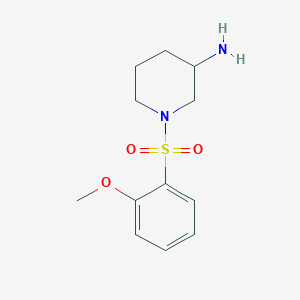![molecular formula C7H2Cl2N2OS B12862357 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms and an aldehyde group at the 6th position. The molecular formula of this compound is C7H2Cl2N2OS, and it has a molecular weight of approximately 233.07 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various amines for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, alcohols, carboxylic acids, and Schiff bases, depending on the specific reaction and conditions used .
科学的研究の応用
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .
類似化合物との比較
Similar Compounds
2,4-Dichlorothieno[2,3-d]pyrimidine: Similar in structure but with different positional isomerism.
4-Chlorothieno[3,2-d]pyrimidine: Lacks one chlorine atom compared to 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
特性
分子式 |
C7H2Cl2N2OS |
|---|---|
分子量 |
233.07 g/mol |
IUPAC名 |
2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-7(9)11-6)1-3(2-12)13-5/h1-2H |
InChIキー |
FQZPHXSSYHHUHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)




![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

